PI3Kδ Binding Affinity: Equipotent to Clinical Benchmark Idelalisib
8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one exhibits high-affinity binding to PI3Kδ with an IC50 of 2.70 nM, as measured by a competitive fluorescence polarization assay after 30 minutes [1]. This potency is comparable to the FDA-approved PI3Kδ inhibitor Idelalisib (CAL-101), which has a reported IC50 of approximately 2.5 nM for PI3Kδ [2]. The near-equipotent binding profile positions this scaffold as a promising starting point for PI3Kδ-targeted therapy development.
| Evidence Dimension | In vitro PI3Kδ binding affinity |
|---|---|
| Target Compound Data | IC50 = 2.70 nM |
| Comparator Or Baseline | Idelalisib (CAL-101) IC50 = 2.5 nM |
| Quantified Difference | 0.20 nM (8% difference) |
| Conditions | Competitive fluorescence polarization assay, 30 min incubation |
Why This Matters
This data validates the compound's suitability for PI3Kδ-focused hit-to-lead campaigns, offering a potent and synthetically tractable alternative to more complex clinical candidates.
- [1] BindingDB. BDBM50394897 (CHEMBL2165498). Affinity Data for PI3Kdelta: IC50 = 2.70 nM. Retrieved April 21, 2026. View Source
- [2] Chemical Probes Portal. Idelalisib. Potency: PI3Kδ IC50 = 2.5 nM. Retrieved April 21, 2026. View Source
